Cas no 52803-70-0 (2-(2-chlorophenyl)methoxybenzoic acid)

2-(2-Chlorophenyl)methoxybenzoic acid is a chlorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a benzoic acid core substituted with a 2-chlorophenylmethoxy group, offers versatility as an intermediate in organic synthesis. The compound's distinct substitution pattern may enhance binding affinity in target molecules, making it valuable for developing bioactive compounds. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial settings. The presence of both carboxylic acid and aromatic chloro-functional groups allows for selective derivatization, enabling tailored modifications for specific applications.
2-(2-chlorophenyl)methoxybenzoic acid structure
52803-70-0 structure
Product name:2-(2-chlorophenyl)methoxybenzoic acid
CAS No:52803-70-0
MF:C14H11ClO3
MW:262.688343286514
MDL:MFCD02724735
CID:937492
PubChem ID:2360735

2-(2-chlorophenyl)methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-CHLORO-BENZYLOXY)-BENZOIC ACID
    • 2-[(2-Chlorobenzyl)oxy]benzoic acid
    • 2-[(2-chlorophenyl)methoxy]benzoic acid
    • 2-(2-Chlorbenzyloxy)-benzoesaeure
    • 2,9-UNDECADIYNE
    •  
    • 2-(2-chlorophenyl)methoxybenzoic acid
    • STK501655
    • Oprea1_797194
    • 52803-70-0
    • VS-04888
    • 2-((2-Chlorobenzyl)oxy)benzoic acid
    • EN300-00052
    • MLS000774769
    • CHEMBL1542930
    • SCHEMBL1388155
    • SMR000365486
    • MFCD09712403
    • G35151
    • HMS2746B09
    • BBL015295
    • AKOS000114524
    • DTXSID50368243
    • F8881-1289
    • 2-((2-Chlorobenzyl)oxy)benzoicacid
    • Z56820596
    • ALBB-008977
    • MDL: MFCD02724735
    • Inchi: InChI=1S/C14H11ClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
    • InChI Key: WIMYONIKOLZLBM-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Cl

Computed Properties

  • Exact Mass: 262.04000
  • Monoisotopic Mass: 262.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 3.61720

2-(2-chlorophenyl)methoxybenzoic acid Security Information

  • HazardClass:IRRITANT

2-(2-chlorophenyl)methoxybenzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(2-chlorophenyl)methoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-00052-0.5g
2-[(2-chlorophenyl)methoxy]benzoic acid
52803-70-0 95%
0.5g
$175.0 2023-05-02
Matrix Scientific
040007-5g
2-[(2-Chlorobenzyl)oxy]benzoic acid
52803-70-0
5g
$555.00 2023-09-11
Enamine
EN300-00052-0.1g
2-[(2-chlorophenyl)methoxy]benzoic acid
52803-70-0 95%
0.1g
$66.0 2023-05-02
Alichem
A019092809-5g
2-((2-Chlorobenzyl)oxy)benzoic acid
52803-70-0 95%
5g
$553.28 2023-09-01
Enamine
EN001-7062-0.25g
2-[(2-chlorophenyl)methoxy]benzoic acid
52803-70-0 95%
0.25g
$92.0 2023-10-28
Aaron
AR00DDRT-2.5g
2-(2-CHLORO-BENZYLOXY)-BENZOIC ACID
52803-70-0 95%
2.5g
$717.00 2025-01-24
1PlusChem
1P00DDJH-50mg
2-(2-CHLORO-BENZYLOXY)-BENZOIC ACID
52803-70-0 95%
50mg
$105.00 2025-02-26
1PlusChem
1P00DDJH-100mg
2-(2-CHLORO-BENZYLOXY)-BENZOIC ACID
52803-70-0 95%
100mg
$134.00 2025-02-26
1PlusChem
1P00DDJH-2.5g
2-(2-CHLORO-BENZYLOXY)-BENZOIC ACID
52803-70-0 95%
2.5g
$678.00 2025-02-26
A2B Chem LLC
AG23277-50mg
2-((2-Chlorobenzyl)oxy)benzoic acid
52803-70-0 95%
50mg
$80.00 2024-04-19

Additional information on 2-(2-chlorophenyl)methoxybenzoic acid

2-(2-Chlorophenyl)methoxybenzoic Acid (CAS No. 52803-70-0): A Comprehensive Overview of Its Properties and Applications

2-(2-Chlorophenyl)methoxybenzoic acid (CAS No. 52803-70-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. With the increasing demand for novel bioactive molecules, this compound stands out due to its unique structural features and potential applications. Its IUPAC name, 2-[(2-chlorophenyl)methoxy]benzoic acid, reflects its benzene ring and chlorophenyl substituents, which contribute to its chemical reactivity and biological activity.

In recent years, researchers have explored the synthetic pathways and derivatives of 2-(2-chlorophenyl)methoxybenzoic acid to enhance its efficacy in drug development. The compound's molecular formula, C14H11ClO3, and molecular weight, 262.69 g/mol, make it a candidate for medicinal chemistry applications. Its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) further broadens its utility in laboratory settings.

The pharmacological potential of 2-(2-chlorophenyl)methoxybenzoic acid has been a topic of interest, particularly in the context of anti-inflammatory and analgesic agents. Studies suggest that its benzoic acid backbone may interact with enzyme targets, offering a pathway for drug discovery. This aligns with the growing trend of structure-activity relationship (SAR) studies, where researchers optimize molecular structures for enhanced bioactivity.

From an industrial perspective, CAS No. 52803-70-0 is often utilized as an intermediate in the synthesis of more complex molecules. Its chlorophenyl group introduces electron-withdrawing effects, which can influence the reactivity of downstream products. This property is particularly valuable in fine chemical synthesis, where precision and control over molecular modifications are critical.

Environmental and safety considerations are also paramount when handling 2-(2-chlorophenyl)methoxybenzoic acid. While it is not classified as a hazardous substance, proper laboratory practices—such as the use of personal protective equipment (PPE)—are recommended. This aligns with the broader industry focus on green chemistry and sustainable synthesis methods.

In the realm of analytical chemistry, techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize 52803-70-0. These methods ensure purity assessment and structural verification, which are essential for quality control in both research and industrial applications.

The market demand for 2-(2-chlorophenyl)methoxybenzoic acid is driven by its versatility. Pharmaceutical companies and contract research organizations (CROs) frequently seek this compound for lead optimization projects. Additionally, its role in material science—such as in the development of organic semiconductors—highlights its cross-disciplinary relevance.

Looking ahead, the future prospects of CAS No. 52803-70-0 are promising. Advances in computational chemistry and machine learning are expected to accelerate the discovery of new applications. As the scientific community continues to explore bioisosteres and prodrugs, 2-(2-chlorophenyl)methoxybenzoic acid may emerge as a key building block in next-generation therapeutics.

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